An In-Depth Technical Guide to 2,3,5-Trifluorotoluene
An In-Depth Technical Guide to 2,3,5-Trifluorotoluene
This guide provides a comprehensive overview of 2,3,5-trifluorotoluene, a fluorinated aromatic compound of increasing interest to researchers and professionals in drug development and materials science. This document will delve into its chemical and physical properties, synthesis, applications, and safety protocols, offering a foundational understanding for its use in advanced scientific applications.
Core Compound Identity
2,3,5-Trifluorotoluene, systematically named 1,2,5-trifluoro-3-methyl-benzene, is a halogenated derivative of toluene. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties and conformational characteristics, making it a valuable building block in organic synthesis.
CAS Number: 132992-29-1[1]
Molecular Formula: C₇H₅F₃[1]
Molecular Weight: 146.11 g/mol [1]
Synonyms:
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1,2,5-Trifluoro-3-methyl-benzene
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Benzene, 1,2,5-trifluoro-3-methyl-
Physicochemical Properties
The physicochemical properties of 2,3,5-trifluorotoluene are crucial for its handling, application in reactions, and purification. While experimental data for this specific isomer is not as abundant as for other trifluorotoluene isomers, the following table summarizes the available information.
| Property | Value | Source |
| Boiling Point | 126-127 °C | |
| Density | Not available | |
| Refractive Index | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
For comparison, the more common isomer, α,α,α-trifluorotoluene (benzotrifluoride), has a boiling point of 102 °C, a density of 1.19 g/mL at 20 °C, and a refractive index of 1.414 at 20 °C.[2] It is important for researchers to experimentally determine the specific properties of 2,3,5-trifluorotoluene for their applications.
Synthesis of 2,3,5-Trifluorotoluene
The synthesis of specifically substituted fluorinated aromatics like 2,3,5-trifluorotoluene requires regioselective fluorination methods. While a specific, detailed experimental protocol for the synthesis of 2,3,5-trifluorotoluene was not found in the available search results, general synthetic strategies for trifluorinated benzene rings can be adapted.
One common approach involves nucleophilic aromatic substitution (SNAAr) on a suitably substituted di- or trichlorinated toluene precursor with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst. The success of this method is highly dependent on the activation of the aromatic ring towards nucleophilic attack.
Another potential route is through diazotization of a corresponding trifluoro-substituted aniline, followed by a Sandmeyer-type reaction to introduce the methyl group, or vice-versa, starting from a toluidine and introducing the fluorine atoms.
A general representation of a potential synthetic pathway is illustrated below.
Caption: A generalized workflow for the synthesis of 2,3,5-Trifluorotoluene.
Applications in Research and Development
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] Trifluoromethylated compounds, in particular, are prevalent in pharmaceuticals and agrochemicals.[2] While specific applications of 2,3,5-trifluorotoluene are not extensively documented in the public domain, its structural motifs suggest its potential as a key intermediate in the synthesis of novel bioactive molecules.
Potential Areas of Application:
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Pharmaceutical Synthesis: As a building block for creating more complex molecules with potential therapeutic properties. The specific substitution pattern can influence the molecule's interaction with biological targets.
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Agrochemical Development: In the synthesis of new herbicides, pesticides, and fungicides, where the trifluoromethyl group can enhance efficacy and environmental persistence.
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Materials Science: As a monomer or additive in the development of specialty polymers and liquid crystals, where its fluorination can impart desirable properties such as thermal stability and altered electronic characteristics.[4]
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 2,3,5-trifluoro substitution pattern.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2,3,5-trifluorotoluene, three distinct signals would be expected, with coupling between the fluorine atoms providing structural information. For reference, the ¹⁹F NMR signal for α,α,α-trifluorotoluene appears as a singlet at approximately -63 ppm.[5]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-C, and C-F bonds. Strong absorptions in the 1100-1400 cm⁻¹ region are typically associated with C-F stretching vibrations.
Safety and Handling
Detailed safety information for 2,3,5-trifluorotoluene is limited. However, based on the data for other trifluorotoluene isomers, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
General Hazards of Trifluorotoluenes:
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Flammability: Many trifluorotoluene isomers are flammable liquids.
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Irritation: May cause skin, eye, and respiratory tract irritation.
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Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 2,3,5-trifluorotoluene.
Experimental Protocols
Due to the limited availability of published research specifically utilizing 2,3,5-trifluorotoluene, a detailed, validated experimental protocol is not available at this time. Researchers planning to use this compound should develop their own protocols based on the known reactivity of related fluorinated aromatic compounds.
General Considerations for Reactions Involving 2,3,5-Trifluorotoluene:
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Inert Atmosphere: Reactions should typically be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
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Dry Solvents: The use of dry solvents is often necessary to avoid quenching of reactive intermediates.
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Reaction Monitoring: Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.
The following diagram illustrates a general workflow for a typical organic synthesis experiment.
Caption: A generalized experimental workflow for organic synthesis.
Conclusion
2,3,5-Trifluorotoluene represents a fluorinated building block with significant potential for the development of novel molecules in the pharmaceutical, agrochemical, and materials science sectors. While detailed information on its properties and applications is still emerging, its unique substitution pattern offers exciting opportunities for synthetic chemists. As with any research chemical, it is crucial to proceed with a thorough understanding of its (or its analogs') known properties and to handle it with appropriate safety precautions. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential.
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